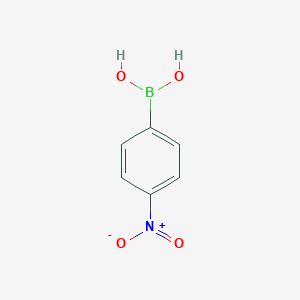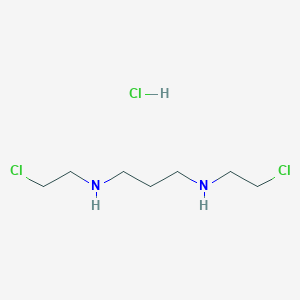
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Vue d'ensemble
Description
1,9-Dichloro-3,7-diazanonane dihydrochloride, also known as DDA, is an organochlorine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 339.86 g/mol and a melting point of 86 °C. It is soluble in water, ethanol, and methanol and is insoluble in ether and hydrocarbons. DDA is widely used in organic synthesis, as a reagent in organic chemistry, and as an analytical tool in the laboratory. It has been used in the synthesis of various organic compounds and in the preparation of polymers, catalysts, and other materials.
Applications De Recherche Scientifique
Complex Formation and Stereochemistry
- Cobalt(III) Complexes : The compound forms complexes with cobalt(III), exhibiting different stereochemistries based on reaction conditions. This was studied using NMR and spectroscopic methods (Brubaker & Johnson, 1984).
- Sulphur-Nitrogen Ligands : It acts as a ligand in complex-formation reactions with metal(II) salts, showing interesting dealkylation reactions (Hay, Galyer, & Lawrance, 1976).
- Template Synthesis of Macrocycle : The compound is instrumental in the synthesis of a novel macrocycle in the presence of lead(II) ion, with the structure determined by X-ray methods (Motoda et al., 1992).
Coordination Chemistry and Ligand Behavior
- Aminoalcohol Ligand Synthesis : It's used in the synthesis of a new aminoalcohol ligand capable of pentadentate coordination to metal ions, as demonstrated with cobalt(III) (Lawrance, Manning, & O’Leary, 1988).
- Binuclear Thiolate Bridged Complexes : Serves as a ligand in the formation of binuclear thiolate bridged Ni–Fe–nitrosyl complexes, relevant to the active site of NiFe hydrogenase (Osterloh et al., 1997).
- Thermodynamics of Complex Formation : The thermodynamics of its complex formations with various transition-metal ions have been calorimetrically analyzed, revealing insights into stability factors (Fabbrizzi, Barbucci, & Paoletti, 1972).
Molecular Structure and Characterization
- Solution Structures of Binuclear Copper(II) Complexes : Its complexes have been studied for molecular structure determination using molecular mechanics and EPR spectroscopy, complemented by X-ray crystallography (Bernhardt et al., 1992).
- Carbon-13 NMR Spectroscopy : Carbon-13 nuclear magnetic resonance spectroscopy has been employed to study its cobalt(III) complexes, offering insights into stereochemistry and ligand coordination (Brubaker & Johnson, 1982).
Mixed-Valence Complexes and Electrocatalysis
- Mixed-Valence Complexes : It has been used in the formation of a mixed-valence NiII–NiIV complex, highlighting its role in electrocatalysis and complex disproportionation reactions (Yamashita et al., 1985).
Propriétés
IUPAC Name |
N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2N2.2ClH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCTUYGJRQKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CNCCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



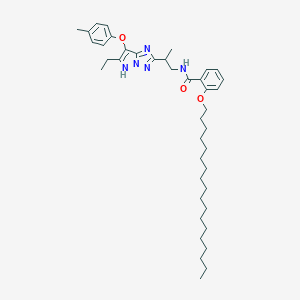

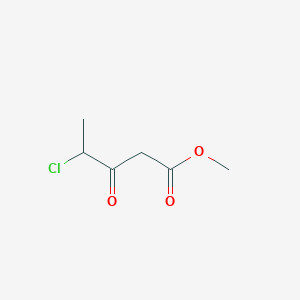
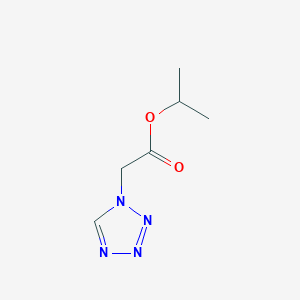
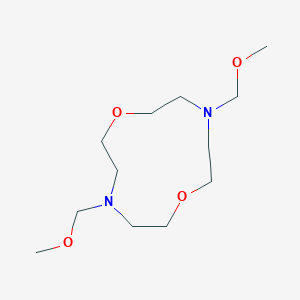
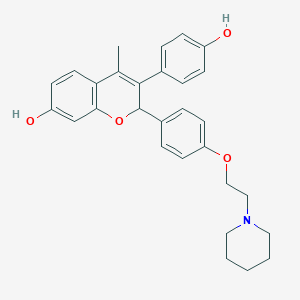



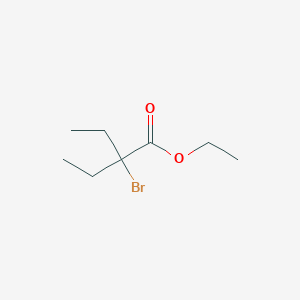
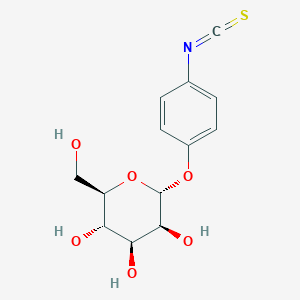
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)

